N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine
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Overview
Description
N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzylidene groups substituted with chlorine and nitro groups, attached to a biphenyldiamine core with methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3,3’-dimethyl-4,4’-biphenyldiamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions would result in derivatives with different substituents replacing the chlorine atoms .
Scientific Research Applications
N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-chloro-5-nitrobenzylidene)-4,4’-biphenyldiamine
- N,N’-bis(2-chloro-5-nitrobenzylidene)-1,4-benzenediamine
- 2-(2-Chloro-5-nitrobenzylidene)-N,N’-bis(2-fluorophenyl)malo namide
Uniqueness
N,N’-bis(2-chloro-5-nitrobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine is unique due to its specific substitution pattern and the presence of both nitro and chloro groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C28H20Cl2N4O4 |
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Molecular Weight |
547.4 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-[4-[4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine |
InChI |
InChI=1S/C28H20Cl2N4O4/c1-17-11-19(3-9-27(17)31-15-21-13-23(33(35)36)5-7-25(21)29)20-4-10-28(18(2)12-20)32-16-22-14-24(34(37)38)6-8-26(22)30/h3-16H,1-2H3 |
InChI Key |
UINGATVRNFWUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C)N=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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